molecular formula C5H11NO2 B1455352 cis-4-Aminotetrahydropyran-3-OL CAS No. 1363380-59-9

cis-4-Aminotetrahydropyran-3-OL

Cat. No.: B1455352
CAS No.: 1363380-59-9
M. Wt: 117.15 g/mol
InChI Key: PBQHDTRHGNGTLZ-UHNVWZDZSA-N
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Scientific Research Applications

Cis-4-Aminotetrahydropyran-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of various chemical intermediates and as a reagent in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Cis-4-Aminotetrahydropyran-3-OL can be synthesized through the reaction of tetrahydropyran with ammonia and hydrogen cyanide under alkaline conditions . This method requires specific experimental conditions and technical expertise to achieve the desired product.

Industrial Production Methods: : While detailed industrial production methods are not extensively documented, the synthesis generally involves similar principles as laboratory methods but on a larger scale. The process would likely include steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: : Cis-4-Aminotetrahydropyran-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which cis-4-Aminotetrahydropyran-3-OL exerts its effects involves its interaction with specific molecular targets and pathways . The compound’s amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. detailed mechanisms and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Trans-4-Aminotetrahydropyran-3-OL: Similar in structure but with different spatial arrangement of atoms.

    4-Aminotetrahydropyran-2-OL: Differing by the position of the hydroxyl group on the pyran ring.

    4-Aminotetrahydropyran-3-One: Contains a ketone group instead of a hydroxyl group.

Uniqueness: : Cis-4-Aminotetrahydropyran-3-OL is unique due to its specific cis-configuration, which can influence its reactivity and interactions compared to its trans-isomer and other similar compounds .

Properties

IUPAC Name

(3R,4R)-4-aminooxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQHDTRHGNGTLZ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228782
Record name erythro-Pentitol, 3-amino-1,5-anhydro-2,3-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-59-9
Record name erythro-Pentitol, 3-amino-1,5-anhydro-2,3-dideoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name erythro-Pentitol, 3-amino-1,5-anhydro-2,3-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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